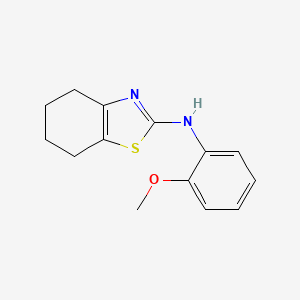

![molecular formula C18H26N4O2S B5553149 2-甲基-8-[{[2-(1-哌啶基)-1,3-噻唑-4-基]羰基}-2,8-二氮杂螺[4.5]癸-3-酮](/img/structure/B5553149.png)

2-甲基-8-[{[2-(1-哌啶基)-1,3-噻唑-4-基]羰基}-2,8-二氮杂螺[4.5]癸-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of spirocyclic compounds, which are notable for their presence in various pharmacologically active molecules. The spirocyclic structure is characterized by its unique ring systems, making it a subject of interest in organic synthesis and drug design.

Synthesis Analysis

The synthesis of related spirocyclic compounds, such as 2,7-diazaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane, involves methods like nitrile lithiation/alkylation and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016). These synthesis pathways provide a foundation for understanding the synthesis of 2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one.

Molecular Structure Analysis

The molecular structure of such compounds typically features a central spirocyclic core, with substituents that can significantly affect their chemical and physical properties. The structure is often analyzed using techniques like NMR, IR spectroscopy, and X-ray crystallography to determine the exact configuration and conformation.

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactivities depending on their functional groups. For instance, the presence of thiazole and piperidine rings can introduce sites for further functionalization, such as reductive amination or amidation (Smith et al., 2016).

科学研究应用

抗癌和抗糖尿病应用

一系列新颖的螺噻唑烷类类似物,包括与指定化学物质在结构上相关的化合物,对人乳腺癌 (MCF-7) 和人肝癌 (HepG-2) 细胞系表现出显着的抗癌活性。此外,某些化合物与抗糖尿病药物阿卡波糖相比,作为 α-淀粉酶抑制剂和 α-葡萄糖苷酶抑制剂显示出更高的治疗指数,突出了它们在抗糖尿病治疗中的潜力 (Flefel 等人,2019 年)。

抗结核药

与所讨论化学物质相关的噻唑烷酮衍生物已显示出作为潜在抗结核药的希望结果。在一项研究中,十种化合物在 25 µg/mL 的浓度下具有活性,活性最高的化合物显示出超过 90% 的抑制作用,表明它们在治疗结核感染中的潜在用途 (Srivastava 等人,2005 年)。

抗病毒活性

在抗病毒药物开发的背景下,一系列带有各种取代基的 1-硫杂-4-氮杂螺[4.5]癸-3-酮衍生物表现出对人冠状病毒的抑制作用,表明 1-硫杂-4-氮杂螺[4.5]癸-3-酮支架在抗病毒治疗中的多功能性 (Apaydın 等人,2019 年)。

抗微生物活性

由 4-哌啶酮苯甲酰腙合成的含有三唑、哌啶和磺酰胺部分的新型螺[4.5]癸-2-烯对几种微生物菌株表现出显着的抗微生物活性,进一步强调了这些化合物的广谱抗微生物潜力 (Dalloul 等人,2017 年)。

构象分析和药物开发

与提到的化合物相关的螺环哌啶-氮杂环丁烷和哌啶-吡咯烷环系统已开发出潜在的药物应用。这些系统含有受保护的仲胺,允许进一步官能化,表明它们在药物开发和受限肽类似物的合成中的用途 (Smith 等人,2016 年)。

属性

IUPAC Name |

2-methyl-8-(2-piperidin-1-yl-1,3-thiazole-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-20-13-18(11-15(20)23)5-9-21(10-6-18)16(24)14-12-25-17(19-14)22-7-3-2-4-8-22/h12H,2-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHSDCPVRAVOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)C(=O)C3=CSC(=N3)N4CCCCC4)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

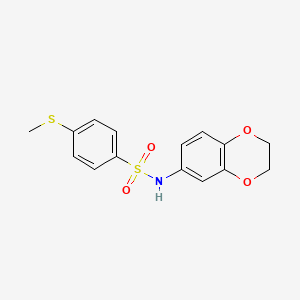

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

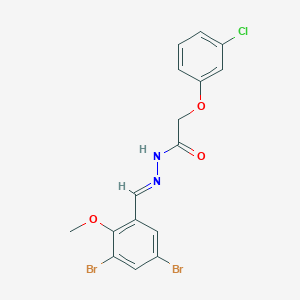

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)